molecular formula C10H17NO2SSn B14344989 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide CAS No. 92179-57-2

2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide

Cat. No.: B14344989
CAS No.: 92179-57-2
M. Wt: 334.02 g/mol
InChI Key: NEWGUMGESOEEPF-UHFFFAOYSA-N
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Description

2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide is an organotin compound that features a benzene ring substituted with a sulfonamide group and a trimethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with a trimethylstannylmethyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in various catalytic cycles. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonamide: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.

    Trimethylstannylbenzene: Lacks the sulfonamide group, limiting its biological applications.

    Other Organotin Compounds: May have different substituents, affecting their reactivity and applications.

Uniqueness

2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide is unique due to the presence of both the trimethylstannyl and sulfonamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both organic synthesis and scientific research.

Properties

CAS No.

92179-57-2

Molecular Formula

C10H17NO2SSn

Molecular Weight

334.02 g/mol

IUPAC Name

2-(trimethylstannylmethyl)benzenesulfonamide

InChI

InChI=1S/C7H8NO2S.3CH3.Sn/c1-6-4-2-3-5-7(6)11(8,9)10;;;;/h2-5H,1H2,(H2,8,9,10);3*1H3;

InChI Key

NEWGUMGESOEEPF-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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